
4-Methylcyclohexyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used as a reagent in organic chemistry, particularly in the synthesis of various derivatives and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcyclohexyl chloroformate can be synthesized through the reaction of 4-methylcyclohexanol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where phosgene is introduced to 4-methylcyclohexanol. The reaction is carefully monitored to ensure safety and efficiency, given the hazardous nature of phosgene .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohexyl chloroformate undergoes several types of reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the HCl byproduct.
Alcohols: For esterification, reactions are also conducted in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, reactions are conducted under similar conditions.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
4-Methylcyclohexyl chloroformate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylcyclohexyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. These reactions typically proceed via a substitution nucleophilic internal (SNi) mechanism .
Comparison with Similar Compounds
Methyl Chloroformate: A simpler chloroformate used in similar derivatization reactions.
Ethyl Chloroformate: Another chloroformate with similar reactivity but different physical properties.
4-Nitrophenyl Chloroformate: Used in the synthesis of carbamates with antimicrobial and antioxidant activities.
Uniqueness: 4-Methylcyclohexyl chloroformate is unique due to its specific structure, which imparts different reactivity and physical properties compared to simpler chloroformates like methyl and ethyl chloroformate. Its cyclic structure and methyl substitution make it a valuable reagent in the synthesis of more complex organic compounds .
Properties
Molecular Formula |
C8H13ClO2 |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
(4-methylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C8H13ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
HWRKOBTYLLJBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


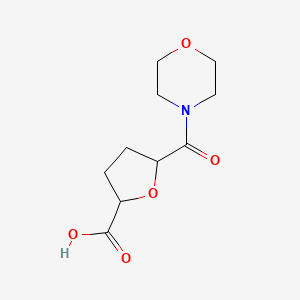
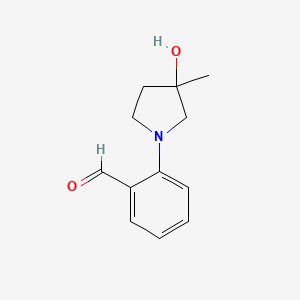
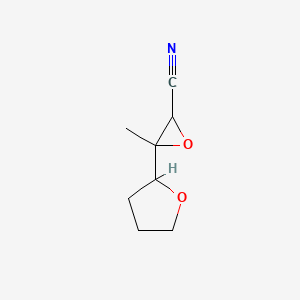


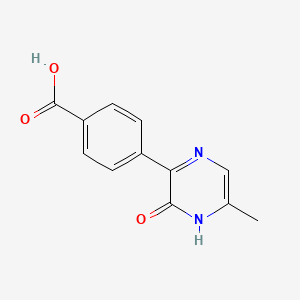

![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)

![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)
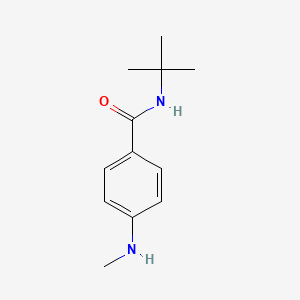

![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)
![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)
